Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate involves several steps
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Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.
- Subsequent steps include the introduction of hydroxyl and methyl groups at specific positions using reagents such as methanesulfonic acid and phenylhydrazine hydrochloride .
- The final step involves the esterification of the pentanoate group using methanol under acidic conditions.
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Industrial Production Methods
- Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
- Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
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Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Halogens, nucleophiles.
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Major Products
- Oxidation products: Ketones, aldehydes.
- Reduction products: Alcohols.
- Substitution products: Halogenated compounds, nucleophile-substituted compounds.
Scientific Research Applications
Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate has a wide range of scientific research applications:
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Chemistry
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its unique chemical properties and reactivity.
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Biology
- Investigated for its potential role in biological processes and pathways.
- Used in studies related to steroid metabolism and function.
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Medicine
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
- Studied for its effects on various physiological processes.
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Industry
- Used in the production of pharmaceuticals and other chemical products.
- Employed in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound interacts with steroid receptors in the body, influencing gene expression and cellular function.
- It may also interact with enzymes involved in steroid metabolism.
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Pathways Involved
- The compound can modulate signaling pathways related to inflammation, cell growth, and apoptosis.
- It may influence the synthesis and degradation of other steroids in the body.
Comparison with Similar Compounds
Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate can be compared with other similar steroid compounds:
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Similar Compounds
- Cholesterol
- Testosterone
- Estradiol
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Uniqueness
- Unlike cholesterol, which is primarily involved in cell membrane structure, this compound has specific functional groups that confer unique chemical reactivity.
- Compared to testosterone and estradiol, it has different functional groups that may result in distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-16,18-22,27H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPGRHPJBGMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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